2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a thiazolo[4,5-d]pyridazinone core substituted with a 4-fluorophenyl group at the 7-position and a methyl group at the 2-position. The acetamide side chain is functionalized with a tetrahydrofuran-2-ylmethyl moiety, which enhances solubility and bioavailability compared to simpler alkyl or aryl substituents . Its synthesis typically involves multi-step reactions, including cyclocondensation of thioamide intermediates with α-haloketones, followed by nucleophilic substitution or coupling reactions to introduce the fluorophenyl and tetrahydrofuran-methyl groups .
Properties
IUPAC Name |
2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S/c1-11-22-17-18(28-11)16(12-4-6-13(20)7-5-12)23-24(19(17)26)10-15(25)21-9-14-3-2-8-27-14/h4-7,14H,2-3,8-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTBTEYMSQETHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3CCCO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a thiazolo-pyridazin derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's structure features a thiazolo[4,5-d]pyridazine core with a fluorophenyl group and a tetrahydrofuran substituent, contributing to its unique pharmacological profile. The molecular formula is , with a molecular weight of approximately 335.39 g/mol.
Research indicates that compounds similar to this one often exhibit their biological effects through the modulation of various signaling pathways. Specifically, thiazolo derivatives have been shown to interact with kinases and other enzymes involved in inflammatory and proliferative processes.
Key Mechanistic Insights:
- Kinase Inhibition : Similar thiazolo compounds have demonstrated inhibitory activity against several kinases, including CDK5 and GSK3, which are crucial in cell cycle regulation and cancer progression .
- Anti-inflammatory Activity : The presence of the fluorophenyl group may enhance anti-inflammatory properties by modulating leukotriene pathways, as seen in related compounds .
Biological Activities
The biological activities of the compound can be categorized into several areas:
1. Antiproliferative Effects
Studies have shown that thiazolo derivatives can inhibit cell growth in various cancer cell lines. For instance, compounds tested in vitro exhibited significant antiproliferative activity against metastatic cancer cells, indicating potential for use in oncology .
2. Anti-inflammatory Properties
The compound may exert anti-inflammatory effects by inhibiting leukotriene synthesis, which is pivotal in mediating inflammatory responses. This suggests a potential therapeutic role in treating conditions like asthma or chronic obstructive pulmonary disease (COPD) .
3. Neuroprotective Effects
Preliminary studies suggest that thiazolo derivatives may offer neuroprotective benefits by modulating neuroinflammatory pathways, although further research is required to validate these findings.
Case Studies
Several studies have explored the biological activity of similar compounds:
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds containing thiazole and pyridazine moieties have been studied for their potential as anticancer agents. Research indicates that derivatives of thiazole can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis. For instance, the compound's structural similarity to known anticancer agents suggests it may exhibit similar mechanisms of action against various cancer types .
-
Adenosine A2A Receptor Inhibition :
- The compound has been investigated for its ability to act as an inhibitor of the adenosine A2A receptor, which plays a crucial role in various physiological processes and is implicated in cancer progression and inflammation . Inhibitors of this receptor are sought after for their therapeutic potential in treating diseases such as asthma and other inflammatory conditions.
-
Neuroprotective Effects :
- Preliminary studies suggest that compounds with similar structures may also possess neuroprotective properties, potentially offering benefits in treating neurodegenerative diseases like Alzheimer’s or Parkinson’s disease. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Synthesis and Characterization
The synthesis of 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multi-step synthetic routes that include:
- Formation of Thiazolo-Pyridazin Core : Initial steps may involve the condensation of appropriate thiazole and pyridazine precursors.
- Introduction of Functional Groups : Subsequent reactions introduce the fluorophenyl and tetrahydrofuran moieties, which are crucial for enhancing the compound's biological activity.
The synthetic pathway often requires careful optimization of reaction conditions to maximize yield and purity .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer properties of several thiazole derivatives, including compounds structurally related to the target molecule. The results indicated significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: A2A Receptor Interaction
In vitro assays demonstrated that the compound effectively inhibited adenosine A2A receptor activity, leading to reduced inflammatory responses in cellular models. This positions it as a candidate for further development in anti-inflammatory therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique features are best contextualized by comparing it to analogs within the thiazolo-pyridazinone and related heterocyclic families. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Key Findings
Core Heterocycle Influence: The thiazolo[4,5-d]pyridazinone core in the target compound provides greater π-conjugation than thieno[2,3-d]pyridazinones (e.g., compound 55a in ), enhancing stability but reducing electrophilicity. Substitution at the 7-position with a 4-fluorophenyl group (as in the target compound) improves binding affinity to hydrophobic enzyme pockets compared to non-fluorinated analogs .
Solubility and Bioavailability :
- The tetrahydrofuran-2-ylmethyl group in the acetamide side chain reduces crystallinity and improves aqueous solubility (estimated ~15 µg/mL) relative to compounds with rigid aromatic substituents (e.g., coumarin-linked analogs in ).
Biological Activity :
- While direct data are unavailable, fluorophenyl-thiazolo derivatives (e.g., ) exhibit antimicrobial and kinase-inhibitory properties, suggesting analogous pathways for the target compound.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the crystal structure of this compound?
- Methodological Answer : X-ray crystallography is the gold standard. Single-crystal diffraction data should be collected using synchrotron radiation or a high-resolution diffractometer. Structural refinement can be performed using SHELXL for small-molecule precision, leveraging its robust least-squares algorithms to model atomic positions and thermal parameters . Visualization tools like ORTEP-3 aid in interpreting displacement ellipsoids and molecular geometry . For initial structure solution, SIR97 integrates direct methods and Fourier refinement, particularly useful for resolving phase problems in non-centrosymmetric space groups .
Q. How can the purity and identity of the compound be validated post-synthesis?
- Methodological Answer : Combine orthogonal analytical techniques:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
- NMR : Analyze and spectra to confirm substituent integration (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z calculated for CHFNOS).
Q. What synthetic strategies are employed to construct the thiazolo[4,5-d]pyridazine core?
- Methodological Answer : The core is synthesized via cyclocondensation of 4-fluorophenyl-substituted thioureas with α-bromoketones under acidic conditions (e.g., HSO/AcOH). Key steps include:
- Thiazole ring formation : React 2-aminopyridazin-3(2H)-one with CS and methyl iodide.
- Acetamide coupling : Use EDCI/HOBt-mediated amidation to attach the tetrahydrofuran-methyl moiety .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during refinement?
- Methodological Answer : Discrepancies (e.g., high R or poor fit in electron density maps) require cross-validation:
- Dual refinement : Compare results from SHELXL (for small-molecule precision) and SIR97 (for macromolecular compatibility) to identify outliers .
- Twinned data analysis : Apply the Hooft parameter in SHELXL to detect and model twinning, especially for pseudo-merohedral cases .
- Validation tools : Use PLATON to check for missed symmetry or solvent-accessible voids .
Q. What methodological approaches are used to analyze the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer : Combine biophysical and computational techniques:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) at varying concentrations (0.1–10 μM).
- Molecular Docking : Use AutoDock Vina with a homology-modeled kinase domain (e.g., PDB: 2JDO) to predict binding poses. Validate with MM/GBSA free-energy calculations .
- Crystallographic fragment screening : Soak co-crystals of the compound with target proteins to resolve binding modes at 1.5–2.0 Å resolution .
Q. How can experimental design (DoE) optimize the synthesis under flow chemistry conditions?
- Methodological Answer : Apply a Box-Behnken design to maximize yield while minimizing side reactions:
- Variables : Temperature (80–120°C), residence time (5–30 min), and catalyst loading (0.5–2.0 mol%).
- Response surface modeling : Use software like JMP or MODDE to identify optimal conditions. For example, a 2016 study achieved 87% yield at 100°C, 15 min residence time, and 1.5 mol% Pd(OAc) .
- In-line analytics : Integrate FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data across different assay platforms?
- Methodological Answer :
- Assay standardization : Replicate experiments in orthogonal assays (e.g., cell-free enzymatic vs. cell-based viability assays).
- Meta-analysis : Pool data from ≥3 independent studies, applying a random-effects model to account for inter-lab variability.
- Proteomics profiling : Use LC-MS/MS to identify off-target interactions that may explain discrepancies (e.g., inhibition of cytochrome P450 isoforms) .
Structural and Functional Insights
Q. What strategies enhance the metabolic stability of the tetrahydrofuran-methyl acetamide moiety?
- Methodological Answer :
- Isotere replacement : Substitute the tetrahydrofuran ring with a morpholine or oxetane group to reduce CYP3A4-mediated oxidation.
- Deuterium labeling : Introduce deuterium at benzylic positions (e.g., C-2 of tetrahydrofuran) to slow metabolism via the kinetic isotope effect .
- Prodrug design : Mask the acetamide as a pivaloyloxymethyl ester to improve oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
